molecular formula C17H18F3N3O4 B2619531 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione CAS No. 1022052-14-7

2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione

Cat. No.: B2619531
CAS No.: 1022052-14-7
M. Wt: 385.343
InChI Key: ZBJIGDJROLCMIG-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine moiety play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione stands out due to its unique combination of a trifluoromethyl group and a piperazine ring

Properties

IUPAC Name

2,2-dimethyl-5-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-16(2)26-14(24)12(15(25)27-16)10-22-5-7-23(8-6-22)13-4-3-11(9-21-13)17(18,19)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJIGDJROLCMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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